tert-Butyl (1-formylcyclopentyl)carbamate
Overview
Description
tert-Butyl (1-formylcyclopentyl)carbamate is an organic compound with the molecular formula C11H19NO3. It is a derivative of carbamate, featuring a tert-butyl group and a formylcyclopentyl moiety. This compound is primarily used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (1-formylcyclopentyl)carbamate can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of protecting groups for amines. The tert-butyl group is introduced using di-tert-butyl dicarbonate (Boc2O) under mild conditions. The reaction is typically carried out in the presence of a base such as cesium carbonate or DBU, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-formylcyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
tert-Butyl (1-formylcyclopentyl)carbamate is widely used in scientific research, including:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Used in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-formylcyclopentyl)carbamate involves the formation of a stable carbamate group, which can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used for protecting amines, but with different reactivity and stability.
Ethyl carbamate: Used in similar applications but with different physical and chemical properties.
Uniqueness
tert-Butyl (1-formylcyclopentyl)carbamate is unique due to its combination of the tert-butyl group and the formylcyclopentyl moiety, providing both steric hindrance and reactivity. This makes it particularly useful in complex organic syntheses and pharmaceutical research.
Biological Activity
tert-Butyl (1-formylcyclopentyl)carbamate, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate
- Molecular Formula : CHNO
- Molecular Weight : 197.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of the formyl group and the carbamate moiety plays a crucial role in its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and function.
- Enzyme Modulation : The carbamate moiety may influence various biochemical pathways by modulating enzyme activity, particularly those involved in metabolic processes.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in vitro, which is crucial for protecting cells from damage associated with various diseases.
Neuroprotective Effects
In studies involving neurodegenerative models, this compound demonstrated protective effects against neuronal cell death induced by amyloid-beta peptides. Specifically, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on astrocyte cultures exposed to amyloid-beta. Results indicated a reduction in cell death by approximately 30%, highlighting its potential as a neuroprotective agent.
- In Vivo Studies : In animal models, administration of the compound resulted in improved cognitive functions and a decrease in amyloid plaque formation, suggesting its therapeutic potential in Alzheimer's disease.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound Name | Key Features | Biological Activity |
---|---|---|
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate | Hydroxyl group present | Moderate antioxidant activity |
rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate | Amino group present | Enhanced neuroprotective effects |
tert-butyl N-(4-hydroxyphenyl)carbamate | Phenolic structure | Strong antioxidant properties |
Properties
IUPAC Name |
tert-butyl N-(1-formylcyclopentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h8H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYKFQYQMRNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584529 | |
Record name | tert-Butyl (1-formylcyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168539-99-9 | |
Record name | tert-Butyl (1-formylcyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-cycloleucinal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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